molecular formula C12H8I2 B1330377 2,2'-Diiodobiphenyl CAS No. 2236-52-4

2,2'-Diiodobiphenyl

Cat. No. B1330377
CAS RN: 2236-52-4
M. Wt: 406 g/mol
InChI Key: OZVRXSGTNWILMN-UHFFFAOYSA-N
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Description

2,2'-Diiodobiphenyl is a biphenyl derivative where two iodine atoms are substituted at the 2,2' positions of the biphenyl structure. Biphenyl compounds are characterized by a pair of phenyl rings connected by a single bond, allowing for rotation about the inter-ring bond. The presence of iodine atoms in the compound can significantly influence its physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of biphenyl derivatives often involves palladium-catalyzed coupling reactions. For instance, a novel approach for the synthesis of triphenylenes, which are structurally related to biphenyls, has been developed using palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes, involving dual C-H activations and double C-C bond formations . Similarly, 2-nitrobiphenyls and 2,2'-dinitrobiphenyls can be synthesized using the Suzuki cross-coupling reaction, which may also be applicable to diiodobiphenyls . Additionally, mechanochemistry has been employed as an efficient, solvent-free synthesis method for 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, indicating that similar techniques could potentially be adapted for the synthesis of 2,2'-Diiodobiphenyl .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is influenced by the substituents on the phenyl rings. For example, 2,2'-difluorobiphenyl exhibits a syn-arrangement of the fluorine nuclei with the ring normals at a specific angle, and a similar conformational behavior might be expected for 2,2'-Diiodobiphenyl . The presence of bulky substituents, as seen in other biphenyl analogues, can lead to significant steric hindrance and influence the overall molecular conformation .

Chemical Reactions Analysis

Biphenyl compounds can participate in various chemical reactions, including electrophilic aromatic substitution, which could be influenced by the presence of electron-withdrawing groups such as iodine . The reactivity of 2,2'-Diiodobiphenyl would likely be affected by the iodine substituents, which could act as leaving groups in further substitution reactions or be involved in oxidative addition reactions in the context of palladium-catalyzed processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are determined by their molecular structure and substituents. For instance, the introduction of halogen atoms like iodine can increase the molecular weight and influence the melting and boiling points of the compound. The electronic properties, such as reduction potential, can also be significantly altered, as seen in the case of an "extended viologen" biphenyl derivative, which is reported to be a highly reducing neutral organic molecule . The thermal properties of biphenyl-based coordination polymers have been studied, suggesting that similar investigations could provide insights into the stability and phase behavior of 2,2'-Diiodobiphenyl .

Scientific Research Applications

1. Radical Reactions in Organic Chemistry

2,2'-Diiodobiphenyl (DIB) has been studied for its role in radical reactions. Geahigan et al. (1998) observed that DIB reacts with arenediazonium hexafluorophosphates to form biphenyleneiodonium salt and iodoarenes. This reaction follows a free-radical-chain mechanism, demonstrating the importance of DIB in radical transfer reactions in organic chemistry (Geahigan et al., 1998).

2. Antimicrobial Properties

2,2'-Diiodobiphenyl and related compounds have been investigated for their broad spectrum antibacterial properties. Heath et al. (1998) identified the enoyl-acyl carrier protein reductase component of the type II fatty acid synthase system as a specific cellular target for these antibacterials. This highlights the potential of DIB and its derivatives in developing new antimicrobial agents (Heath et al., 1998).

3. Applications in Organic Synthesis

DIB is also significant in organic synthesis. Chou et al. (2002) reported that DIB undergoes hydrodeiodo phenylethynylation under certain catalytic conditions, providing insights into its utility in coupling reactions and synthesis of complex organic molecules (Chou et al., 2002).

4. Role in Polymerization and Material Science

In the field of material science, DIB derivatives have shown promise. For example, Ijpeij et al. (2002) developed a new route to 2,2'-bis(2-indenyl)biphenyl derivatives, significant for olefin polymerization, using a Suzuki coupling reaction. This underlines the importance of DIB in the synthesis of materials with potential applications in various industries (Ijpeij et al., 2002).

5. Chiral Separations in Chemistry

Wolf et al. (1995) explored the use of DIB in chiral separations. They demonstrated the separation of rac-2,2'-diiodobiphenyl enantiomers using liquid chromatography, showcasing the potential of DIB in stereochemical applications (Wolf et al., 1995).

Safety And Hazards

When handling 2,2’-Diiodobiphenyl, it’s important to avoid breathing in dust, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . In case of contact with skin, wash with plenty of water . If swallowed, immediately make the victim drink water .

properties

IUPAC Name

1-iodo-2-(2-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVRXSGTNWILMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176893
Record name 2,2'-Diiodobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Diiodobiphenyl

CAS RN

2236-52-4
Record name 2,2'-Diiodobiphenyl
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Record name 2236-52-4
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Record name 2,2'-Diiodobiphenyl
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Record name 2,2'-DIIODOBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
RB Sandin - The Journal of Organic Chemistry, 1969 - ACS Publications
In the present work the ring closure of 2, 2'-diiodobiphenyl has been carried out to give the bisiodonium salt (1). The reaction mixture also affords a small amount of the well-known …
Number of citations: 9 pubs.acs.org
C Wolf, WA Köunig, C Roussel - Chirality, 1995 - Wiley Online Library
The enantiomers of rac‐2,2′‐diiodobiphenyl were separated by liquid chromatography on microcrystalline triacetylcellulose. The conformational lability, a large separation factor α, …
Number of citations: 23 onlinelibrary.wiley.com
TK Dougherty, KSY Lau… - The Journal of Organic …, 1983 - ACS Publications
2, 2'-Diiodobiphenyl and 5, 5'-dinitro-2, 2'-dihalobiphenyls underwent palladium-catalyzed phenylethynylation with 2 mol of phenylacetylene to yield 3-(fluoren-9-ylidene)-1, 3-…
Number of citations: 82 pubs.acs.org
J Leška, P Zahradník, J Hrivňák, M Livař… - Collection of …, 1970 - cccc.uochb.cas.cz
Low yields of diphenylene synthetized according to Lothropl-3 stimulated our interest in a study of this reaction by physical methods. In the quoted papers the starting material was …
Number of citations: 0 cccc.uochb.cas.cz
A Banihashemi, MR Oboodi - Die Makromolekulare Chemie …, 1980 - Wiley Online Library
Several potentially thermostable polyamides were prepared. 2,2′‐Diiodobiphenyl‐4,4′‐dicarboxylic acid and its diacid chloride 1 were synthesized. The latter was condensed with …
Number of citations: 3 onlinelibrary.wiley.com
KL Chan, MJ McKiernan, CR Towns… - Journal of the American …, 2005 - ACS Publications
2,7-Disubstituted dibenzosilole monomers have been prepared by the selective trans-lithiation of 4,4‘-dibromo-2,2‘-diiodobiphenyl followed by silylation with dichlorodihexylsilane. …
Number of citations: 321 pubs.acs.org
A Banihashemi, F Kiaizadeh - Die Makromolekulare Chemie …, 1980 - Wiley Online Library
In connection with the research for new thermostable high molecular weight materials several polybenzimidazoles were prepared by condensing diphenyl 2,2′‐diiodobiphenyl‐4,4′‐…
Number of citations: 4 onlinelibrary.wiley.com
K Hazin, DP Gates - Canadian Journal of Chemistry, 2018 - cdnsciencepub.com
Treating PCl 5 with C 12 H 8 Li 2 , generated from either C 12 H 10 , C 12 H 8 Br 2 , or C 12 H 8 I 2 , affords three products in different ratios depending on the source of the lithiated …
Number of citations: 13 cdnsciencepub.com
EG IJpeij, FH Beijer, HJ Arts, C Newton… - The Journal of …, 2002 - ACS Publications
Because of the promising performance in olefin polymerization of 2,2‘-bis(2-indenyldiyl)biphenyl zirconium dichloride, we developed a new and broadly applicable route to 2,2‘-bis(2-…
Number of citations: 37 pubs.acs.org
RC Fuson, RL Albright - Journal of the American Chemical …, 1959 - ACS Publications
2-Iodo-2'-methoxybiphenyl has beenprepared from biphenyleneiodonium sulfate by a three-step transformation. 2-Acetoxy-2'-iodobiphenyl, obtained by the action of sodium acetate on …
Number of citations: 21 pubs.acs.org

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